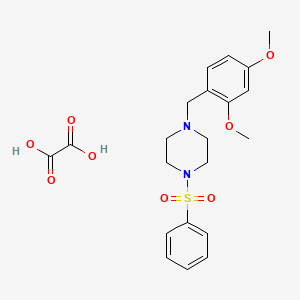![molecular formula C20H26FN5O2S B5549624 4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)
4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multiple steps including nucleophilic substitution reactions, cyclization, and chlorination processes. For example, in the creation of pyrimidinyl sulfonamide derivatives, starting materials are usually functionalized through several chemical transformations to achieve the desired compound. The synthesis process often includes the use of palladium catalysis and electrophilic fluorination techniques, indicating a multifaceted approach that requires precise control of reaction conditions to ensure high yield and purity (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and conformations. For instance, studies have reported molecules where benzene rings bridged by sulfonamide groups exhibit distinct tilts, and the piperidine and pyrimidine rings show specific spatial orientations contributing to the overall molecular geometry. The molecular conformation may be stabilized by weak intramolecular interactions such as π–π stacking (Kumar et al., 2012).
Chemical Reactions and Properties
The compound's chemical behavior is likely influenced by its distinct functional groups. Related pyrimidine compounds have been shown to undergo displacement reactions with various piperazines leading to a range of derivatives, indicating a versatile chemistry that can be tailored for specific applications. The presence of a sulfonyl group can significantly impact the reactivity, allowing for further functionalization (Matsumoto & Minami, 1975).
科学的研究の応用
Herbicidal Applications
Research has demonstrated that sulfonylureas, which might share functional groups or structural motifs with the queried compound, exhibit significant herbicidal activity. The development of new fluoro intermediates for herbicidal sulfonylureas has led to compounds that are selective post-emergence herbicides in crops such as cotton and wheat. The selectivity and efficacy of these compounds depend on their ability to undergo sulfone metabolization and their combination with lipophilic difluoromethyl-benzenesulfonamide moieties for wheat selectivity (Hamprecht et al., 1999).
Antimicrobial Activity
Compounds containing the piperazine and pyrimidine moieties have been investigated for their antimicrobial properties. A study focused on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, found that some of these compounds exhibited significant antimicrobial activity. This highlights the potential of structurally related compounds to serve as bases for developing new antimicrobial agents (Ammar et al., 2004).
Material Sciences
The synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, which are structurally related to the queried compound, has been explored for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties such as high thermal stability, excellent solubility in organic solvents, and potential applications in advanced material sciences due to their low dielectric constants and high transparency (Liu et al., 2013).
特性
IUPAC Name |
4-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2S/c1-16-5-6-17(21)15-18(16)29(27,28)26-13-11-24(12-14-26)19-7-8-22-20(23-19)25-9-3-2-4-10-25/h5-8,15H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQEGZACSAHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(5-Fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)
![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)
![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)
![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)
![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)
![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)
![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)